molecular formula C18H17ClN4O B278855 1-(4-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278855
M. Wt: 340.8 g/mol
InChI Key: MRVRTNUEUGXJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of drugs known as protein kinase inhibitors, which are used to treat various types of cancer and autoimmune diseases. In

Mechanism of Action

TAK-659 is a selective inhibitor of the Bruton's tyrosine kinase (BTK), which plays a critical role in the activation of B cells and macrophages. By inhibiting BTK, TAK-659 can prevent the activation of these immune cells, leading to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on BTK, leading to a reduction in the activation of B cells and macrophages. This, in turn, leads to a reduction in inflammation and the growth of cancer cells. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its selectivity for BTK, which can lead to fewer off-target effects compared to other protein kinase inhibitors. TAK-659 also has a favorable pharmacokinetic profile, making it a suitable candidate for oral administration. However, one limitation of TAK-659 is its relatively low solubility, which can make it challenging to work with in lab experiments.

Future Directions

There are several future directions for the research and development of TAK-659. One potential area of research is the development of TAK-659 as a combination therapy with other drugs, such as venetoclax, for the treatment of cancer. Another area of research is the exploration of TAK-659's potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to optimize the pharmacokinetic properties of TAK-659 to improve its efficacy and reduce its potential side effects.
Conclusion:
In conclusion, TAK-659 is a small molecule inhibitor with promising potential in the treatment of cancer and autoimmune diseases. Its selectivity for BTK and favorable pharmacokinetic profile make it a suitable candidate for further research and development. However, further studies are needed to optimize its efficacy and reduce its potential side effects.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-isopropylaniline to form 1-(4-chlorophenyl)-4-isopropylbenzenesulfonamide. This compound is then reacted with sodium azide to form 1-(4-chlorophenyl)-4-isopropylbenzenesulfonyl azide, which is further reacted with propiolamide to form 1-(4-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide. The final product is purified by chromatography to obtain a pure compound.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. TAK-659 has also been shown to have a synergistic effect when used in combination with other drugs, such as venetoclax, in treating certain types of cancer.

properties

Product Name

1-(4-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(4-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H17ClN4O/c1-12(2)13-3-7-15(8-4-13)21-18(24)17-20-11-23(22-17)16-9-5-14(19)6-10-16/h3-12H,1-2H3,(H,21,24)

InChI Key

MRVRTNUEUGXJOU-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.